![molecular formula C15H20N2O2 B12544390 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- CAS No. 660860-11-7](/img/structure/B12544390.png)
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[322]nonane, 4-(4-methoxybenzoyl)- is a bicyclic organic compound that features a diazabicyclo structure with a methoxybenzoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- typically involves the reaction of 1,4-Diazabicyclo[3.2.2]nonane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, but could include various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- involves its interaction with specific molecular targets. The diazabicyclo structure allows it to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size.
1,5-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with a different substitution pattern.
Uniqueness
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
660860-11-7 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-4-2-12(3-5-14)15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3 |
InChI-Schlüssel |
YYUJHPFFBNOQAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
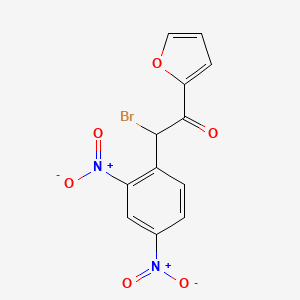
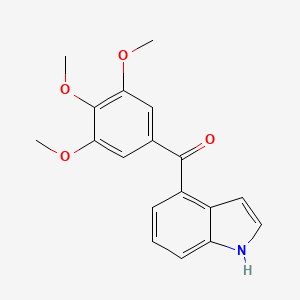
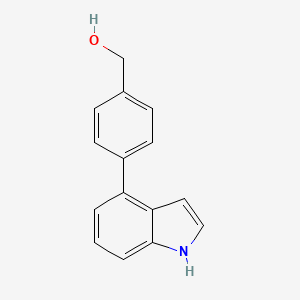
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
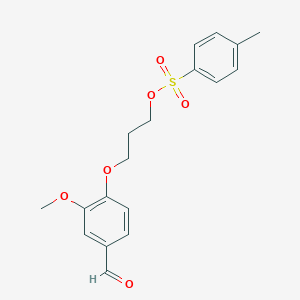
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
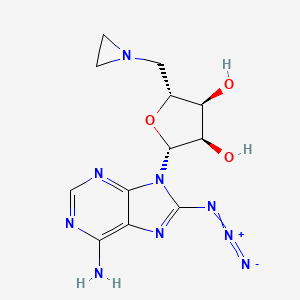

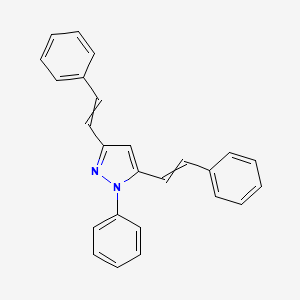
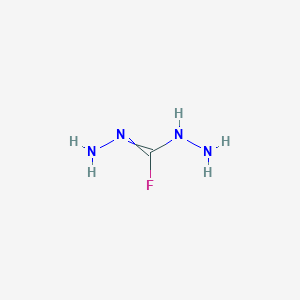
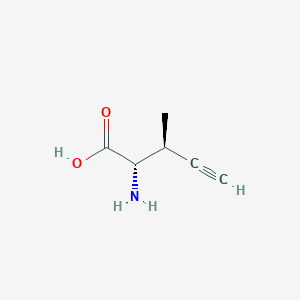
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
